ethyl N-[(Z)-[2-(3-chlorophenyl)hydrazin-1-ylidene](cyano)carbonyl]carbamate
Description
Ethyl N-[(Z)-2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate is a synthetic carbamate derivative featuring a Z-configured hydrazone backbone, a cyano carbonyl group, and a 3-chlorophenyl substituent. Its molecular formula is C₁₂H₁₁ClN₄O₃, with a CAS registry number 1439818-90-2 . The compound is synthesized via condensation reactions involving hydrazine derivatives and activated carbonyl precursors, analogous to methods described for arylidene-hydrazinyl-thiazolines .
Properties
Molecular Formula |
C12H11ClN4O3 |
|---|---|
Molecular Weight |
294.69 g/mol |
IUPAC Name |
ethyl N-[(2E)-2-[(3-chlorophenyl)hydrazinylidene]-2-cyanoacetyl]carbamate |
InChI |
InChI=1S/C12H11ClN4O3/c1-2-20-12(19)15-11(18)10(7-14)17-16-9-5-3-4-8(13)6-9/h3-6,16H,2H2,1H3,(H,15,18,19)/b17-10+ |
InChI Key |
SQHROYQWWZYWAP-LICLKQGHSA-N |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=N/NC1=CC(=CC=C1)Cl)/C#N |
Canonical SMILES |
CCOC(=O)NC(=O)C(=NNC1=CC(=CC=C1)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl N-(Z)-[2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate involves several steps. One common method includes the reaction of ethyl carbamate with 3-chlorophenylhydrazine under specific conditions to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl N-(Z)-[2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl N-(Z)-[2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-(Z)-[2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Positional Isomers: 3-Chloro vs. 4-Chlorophenyl Derivatives
A closely related compound is ethyl {(2Z)-2-[(4-chlorophenyl)hydrazono]-2-cyanoacetyl}carbamate (CAS 1439818-90-2), which differs only in the position of the chlorine atom on the phenyl ring (4-chloro vs. 3-chloro) .
| Property | Target Compound (3-Cl) | 4-Chloro Isomer |
|---|---|---|
| Molecular Formula | C₁₂H₁₁ClN₄O₃ | C₁₂H₁₁ClN₄O₃ |
| Chlorine Position | Para (3-chlorophenyl) | Meta (4-chlorophenyl) |
| Electronic Effects | Electron-withdrawing at meta position may reduce resonance stabilization | Electron-withdrawing at para position enhances conjugation with hydrazone |
| Bioactivity Implications | Potential selectivity in receptor binding due to steric/electronic differences | May exhibit altered solubility or metabolic stability |
The meta-chloro substitution in the target compound could influence intermolecular interactions, such as hydrogen bonding or π-π stacking, compared to the para isomer. Such positional effects are critical in drug design, where small structural changes significantly impact potency .
Carbamate Derivatives with Chlorophenyl Groups
Chlorpropham (1-methylethyl (3-chlorophenyl)carbamate), a known pesticide, shares the 3-chlorophenyl moiety but lacks the hydrazone and cyano groups .
| Property | Target Compound | Chlorpropham |
|---|---|---|
| Functional Groups | Hydrazone, cyano, carbamate | Simple carbamate |
| Molecular Complexity | High (multiple conjugated systems) | Low (linear structure) |
| Applications | Research compound (potential bioactive agent) | Commercial herbicide (sprout inhibitor) |
| Toxicity Profile | Unknown; structural complexity may reduce volatility and environmental persistence | Known low acute toxicity but regulated due to residue concerns |
The addition of the hydrazone and cyano groups in the target compound likely enhances its binding affinity to biological targets, such as enzymes or receptors, compared to chlorpropham’s simpler structure .
Thioamide vs. Carbamate Derivatives
describes 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides , where a thioamide (-C(S)NH₂) replaces the carbamate group (-O(CO)NH-) .
| Property | Target Compound (Carbamate) | Thioamide Analog |
|---|---|---|
| Functional Group | Carbamate (-O(CO)NH-) | Thioamide (-C(S)NH₂) |
| Synthesis Route | Condensation with carbonyl reagents | Reaction with isothiocyanates |
| Stability | Higher hydrolytic stability in neutral/basic conditions | Prone to oxidation due to sulfur |
| Bioactivity | Potential for hydrogen bonding via carbonyl oxygen | Enhanced metal-chelating capacity via sulfur |
The carbamate group in the target compound may improve metabolic stability compared to thioamides, which are susceptible to enzymatic degradation .
Ethyl Carbamate (EC) and Structural Complexity
Ethyl carbamate (EC, NH₂COOCH₂CH₃), a simpler carbamate, is a naturally occurring contaminant in alcoholic beverages with carcinogenic properties .
Biological Activity
Ethyl N-[(Z)-2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate, a compound with the IUPAC name ethyl (2Z)-2-[(3-chlorophenyl)hydrazono]-2-cyanoethanoylcarbamate, is a hydrazone derivative known for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : CHClNO
- Molecular Weight : 294.69 g/mol
- CAS Number : 478048-45-2
Structure
The compound features a hydrazone linkage, which is critical for its biological activity. The presence of a chlorophenyl group and a cyano moiety contributes to its reactivity and interaction with biological targets.
Ethyl N-[(Z)-2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate exhibits various biological activities, primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against certain pathogens.
- Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which could be beneficial in reducing oxidative stress in biological systems.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study evaluated the antimicrobial efficacy of various hydrazone derivatives, including ethyl N-[(Z)-2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting potential as an antimicrobial agent .
-
Enzyme Inhibition :
- Research conducted on similar compounds has shown that hydrazones can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis. Ethyl N-[(Z)-2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate may exhibit similar inhibitory effects, warranting further investigation .
- Antioxidant Activity :
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
